molecular formula C30H24F6N2O B11819182 N-(3,5-Bis(trifluoroMethyl)benzyl)-2-(tritylaMino)acetaMide

N-(3,5-Bis(trifluoroMethyl)benzyl)-2-(tritylaMino)acetaMide

Cat. No.: B11819182
M. Wt: 542.5 g/mol
InChI Key: VTKICGAYMHWFEQ-UHFFFAOYSA-N
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Description

N-(3,5-Bis(trifluoromethyl)benzyl)-2-(tritylamino)acetamide (CAS 264260-38-0) is a synthetic organic compound with a molecular formula of C30H24F6N2O and a molecular weight of 542.51 g/mol. This molecule features a unique structure that combines a 3,5-bis(trifluoromethyl)benzyl group and a trityl-protected aminoacetamide moiety. The presence of multiple trifluoromethyl groups is a significant structural feature, as this motif is known to enhance properties such as metabolic stability, membrane permeability, and binding affinity in medicinal chemistry and drug discovery research . Compounds containing the 3,5-bis(trifluoromethyl)benzyl group have been investigated as key intermediates in the synthesis of organocatalysts and for their potential application in modulating biological targets, such as Myc activity in cancer research . The trityl (triphenylmethyl) group serves as a robust protecting group for amines, making this compound a valuable building block in multi-step synthetic routes, particularly in the preparation of novel amide derivatives and complex molecules for pharmaceutical development . This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound in various exploratory studies, including method development in organic synthesis, the creation of novel chemical entities for biological screening, and as a precursor in material science. For identification, the compound can be referenced by its SMILES code: O=C(NCC1=CC(C(F)(F)F)=CC(C(F)(F)F)=C1)CNC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H24F6N2O

Molecular Weight

542.5 g/mol

IUPAC Name

N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-2-(tritylamino)acetamide

InChI

InChI=1S/C30H24F6N2O/c31-29(32,33)25-16-21(17-26(18-25)30(34,35)36)19-37-27(39)20-38-28(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-18,38H,19-20H2,(H,37,39)

InChI Key

VTKICGAYMHWFEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC(=O)NCC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Tritylation of Glycine Derivatives

The trityl (triphenylmethyl) group is introduced to the amino group of glycine to form N-tritylglycine, a critical precursor. This step is typically achieved via nucleophilic substitution using trityl chloride (triphenylmethyl chloride) under basic conditions.

Procedure :

  • Reaction Setup : Glycine methyl ester hydrochloride is suspended in chloroform with triethylamine (2 equiv.) to deprotonate the amine.

  • Trityl Chloride Addition : Trityl chloride (1.1 equiv.) is added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours.

  • Workup : The mixture is washed with water, and the organic layer is evaporated to yield N-tritylglycine methyl ester.

  • Saponification : The ester is hydrolyzed using methanolic potassium hydroxide (2 M) at 60°C for 4 hours to obtain N-tritylglycine.

Key Data :

  • Yield: 75–85% for tritylation; 90–95% for saponification.

  • Characterization: 1H^1H NMR (CDCl3_3): δ 7.4–7.2 (m, 15H, Trityl), 3.65 (s, 2H, CH2_2).

Amide Bond Formation with 3,5-Bis(trifluoromethyl)benzylamine

Carbodiimide-Mediated Coupling

The carboxylic acid group of N-tritylglycine is activated for amidation with 3,5-bis(trifluoromethyl)benzylamine using coupling reagents.

Procedure :

  • Activation : N-Tritylglycine (1 equiv.) is dissolved in dry DMF with HATU (1.2 equiv.) and DIEA (4 equiv.) at 0°C for 15 minutes.

  • Amine Addition : 3,5-Bis(trifluoromethyl)benzylamine (1.2 equiv.) is added, and the reaction is stirred at room temperature for 12–18 hours.

  • Workup : The mixture is diluted with dichloromethane, washed with 0.5 M KHSO4_4, and purified via silica gel chromatography (DCM/MeOH 100:1).

Key Data :

  • Yield: 70–80%.

  • Characterization: 19F^{19}F NMR (CDCl3_3): δ -62.5 (CF3_3); MS (ESI): m/z 643.2 [M+H]+^+.

Direct Thermal Amidation

A solvent-free approach avoids coupling reagents but requires higher temperatures.

Procedure :

  • Reaction Setup : N-Tritylglycine (1 equiv.) and 3,5-bis(trifluoromethyl)benzylamine (1.2 equiv.) are heated at 140°C for 24 hours under nitrogen.

  • Workup : The crude product is purified via flash chromatography (hexanes/ethyl acetate 3:1).

Key Data :

  • Yield: 40–50%.

  • Limitations: Lower yields due to thermal decomposition of the trityl group.

Alternative Routes and Modifications

Tritylamine as an Ammonia Surrogate

Tritylamine can serve as a protected ammonia source for primary amide synthesis, though this method is less common for secondary amides.

Procedure :

  • Acylation : 2-Chloroacetyl chloride (1 equiv.) reacts with tritylamine in THF at 0°C.

  • Substitution : The intermediate chloroacetamide is treated with 3,5-bis(trifluoromethyl)benzylamine in DMF at 60°C.

  • Deprotection : Trifluoroacetic acid (TFA) removes the trityl group, but this step is omitted for the target compound.

Key Data :

  • Yield: 55–65%.

Critical Analysis of Methodologies

MethodYield (%)AdvantagesLimitations
Carbodiimide-Mediated70–80High efficiency, room-temperature reactionRequires costly coupling reagents (HATU)
Direct Thermal40–50Solvent-free, no activatorsLow yield, thermal degradation risks
Tritylamine Route55–65Avoids glycine derivativesMulti-step, lower functional group tolerance

Scalability and Industrial Relevance

The carbodiimide-mediated method is preferred for large-scale synthesis due to reproducibility, though HATU cost necessitates optimization. Patent WO2007107818A2 highlights the commercial availability of 3,5-bis(trifluoromethyl)benzylamine, streamlining supply chains. Conversely, direct amidation is limited to small-scale applications due to energy inefficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Bis(trifluoroMethyl)benzyl)-2-(tritylaMino)acetaMide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

N-(3,5-Bis(trifluoromethyl)benzyl)-2-(tritylamino)acetamide is characterized by the following molecular structure:

  • Molecular Formula : C20H18F6N2O
  • Molecular Weight : 426.36 g/mol
  • CAS Number : 264260-38-0

The presence of trifluoromethyl groups enhances the lipophilicity and metabolic stability of the compound, making it a candidate for further pharmacological studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against various cancer cell lines to determine its efficacy.

Case Study: Antitumor Activity Assessment

In a study published in ACS Omega, the compound exhibited significant growth inhibition against several cancer cell lines, including:

  • SNB-19 : 86.61% inhibition
  • OVCAR-8 : 85.26% inhibition
  • NCI-H40 : 75.99% inhibition

These results indicate that the compound may act as a potent anticancer agent, warranting further investigation into its mechanisms of action and potential therapeutic applications .

Drug Design and Development

The unique structural features of this compound make it an attractive candidate for drug development. Its ability to interfere with cancer cell proliferation suggests that modifications to its structure could lead to the development of new therapeutic agents.

Insights from Structure-Activity Relationship Studies

Research has focused on understanding how variations in the molecular structure affect biological activity. For instance, derivatives with different substituents on the aromatic ring have been synthesized to evaluate their impact on anticancer efficacy . Such studies are crucial for optimizing drug candidates and enhancing their therapeutic profiles.

Antimicrobial Properties

In addition to its anticancer activity, this compound has shown promise in antimicrobial applications. Research indicates that compounds with similar trifluoromethyl substitutions can exhibit enhanced antimicrobial properties due to improved interaction with microbial membranes .

Summary Table of Applications

Application Area Details
Anticancer ActivitySignificant growth inhibition in multiple cancer cell lines (e.g., SNB-19, OVCAR-8).
Drug DevelopmentPotential for modification leading to new therapeutic agents.
Antimicrobial EffectsEnhanced properties observed in related compounds; potential for broader applications.

Mechanism of Action

The mechanism of action of N-(3,5-Bis(trifluoroMethyl)benzyl)-2-(tritylaMino)acetaMide involves its interaction with specific molecular targets. The trifluoromethyl groups and tritylamino moiety contribute to its binding affinity and reactivity. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related acetamide derivatives, focusing on substituent effects, molecular properties, and biological activities.

Compound Name Key Substituents Molecular Weight (g/mol) Reported Activities References
N-(3,5-Bis(trifluoromethyl)benzyl)-2-(tritylamino)acetamide Tritylamino, 3,5-bis(trifluoromethyl)benzyl ~635 (estimated) N/A (theoretical analysis based on analogs)
2-Chloro-N-(3,5-bis(trifluoromethyl)benzyl)acetamide Chloro, 3,5-bis(trifluoromethyl)benzyl 340.68 Intermediate for europium(III)-based hypoxia probes
(2S)-N-[3,5-Bis(trifluoromethyl)benzyl]-2-{[2-(piperidinyl)ethyl]amino}acetamide Piperidinyl-ethylamino, 3,5-bis(trifluoromethyl)benzyl 485.43 CCR2 antagonist (IC₅₀ = 30–50 nM in monocyte/CHO cells; blocks MCP-1-induced chemotaxis)
N-(3,5-Bis(trifluoromethyl)benzyl)-2-methyl-2H-tetrazol-5-amine derivatives Tetrazole ring, 3,5-bis(trifluoromethyl)benzyl, cyclohexenyl/isopropyl groups ~600–650 Cholesterol ester transfer protein (CETP) inhibitors (HPLC-purified, >95% purity)
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Chloro, methoxymethyl, diethylphenyl 269.76 Herbicide; inhibits plant fatty acid elongation

Key Observations

Substituent Effects on Bioactivity: The tritylamino group in the target compound introduces significant steric bulk, which may reduce solubility but enhance binding selectivity in enzyme or receptor targets compared to smaller substituents like chloro or piperidinyl groups . 3,5-Bis(trifluoromethyl)benzyl is a recurring motif in bioactive molecules (e.g., CETP inhibitors, CCR2 antagonists) due to its ability to improve metabolic stability and membrane permeability .

Pharmacological Potential: The CCR2 antagonist in demonstrates that even minor modifications (e.g., piperidinyl vs. tritylamino) can drastically alter potency and selectivity. The trityl group’s hydrophobicity might enhance CNS penetration but could also increase plasma protein binding. Chloro-substituted analogs (e.g., 2-chloro-N-(3,5-bis(trifluoromethyl)benzyl)acetamide) are often intermediates for metal-complexing agents, as seen in europium-based hypoxia probes .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for analogous acetamides, such as nucleophilic substitution of chloro intermediates with tritylamine . details multi-step protocols for introducing complex substituents (e.g., tetrazole rings), suggesting similar strategies could apply here.

Biological Activity

N-(3,5-Bis(trifluoromethyl)benzyl)-2-(tritylamino)acetamide, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article presents a comprehensive overview of its synthesis, biological effects, and potential therapeutic applications based on diverse research findings.

Synthesis of the Compound

The compound is synthesized through a multi-step process involving the reaction of 3,5-bis(trifluoromethyl)benzylamine with trityl chloride followed by acylation with acetic anhydride. The synthetic route ensures high yields and purity, making it suitable for biological testing.

Anticancer Properties

Recent studies have indicated that this compound exhibits notable anticancer properties. For instance:

  • Inhibition of Cancer Cell Proliferation : The compound has shown significant inhibitory effects on various cancer cell lines, including breast and colon cancer cells. In vitro assays revealed that it can reduce cell viability by inducing apoptosis and cell cycle arrest at the G1 phase .
  • Mechanism of Action : The anticancer activity is primarily attributed to the compound's ability to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways .

Anti-inflammatory Effects

This compound also demonstrates anti-inflammatory properties:

  • Reduction of Inflammatory Markers : Studies have reported that the compound can significantly lower levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in activated macrophages .
  • Inhibition of NF-kB Pathway : The compound's anti-inflammatory effects are linked to its ability to inhibit the NF-kB signaling pathway, which plays a crucial role in the inflammatory response .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Key findings include:

  • Trifluoromethyl Group : The presence of trifluoromethyl groups enhances lipophilicity and cellular uptake, contributing to increased potency against cancer cells .
  • Trityl Group : The trityl moiety appears to enhance binding affinity to target proteins involved in cancer progression and inflammation .

Case Studies

  • Breast Cancer Model : In a xenograft model using MDA-MB-231 breast cancer cells, treatment with this compound resulted in a 60% reduction in tumor volume compared to control groups after four weeks of treatment .
  • Inflammatory Disease Model : In a murine model of rheumatoid arthritis, administration of the compound led to significant reductions in joint swelling and histological signs of inflammation .

Data Summary

Biological ActivityEffectMechanism
AnticancerInhibits cell proliferationInduces apoptosis; inhibits PI3K/Akt pathway
Anti-inflammatoryReduces cytokine levelsInhibits NF-kB signaling pathway

Q & A

Q. What are the established synthetic routes for N-(3,5-Bis(trifluoromethyl)benzyl)-2-(tritylamino)acetamide, and how can intermediates be characterized?

The compound is typically synthesized via nucleophilic substitution or amide coupling. For example, describes a method where 3,5-bis(trifluoromethyl)benzylamine reacts with a pre-functionalized acetamide precursor. Key steps include:

  • Activation of the carboxylic acid group (e.g., using HATU or EDC).
  • Purification via column chromatography with gradients of ethyl acetate/hexane.
  • Characterization of intermediates by 1H^1H NMR (e.g., δ 8.2–7.8 ppm for aromatic protons of the trifluoromethylbenzyl group) and LC-MS to confirm molecular weight .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • 1H^1H NMR : Aromatic protons from the 3,5-bis(trifluoromethyl)benzyl group appear as distinct multiplets (δ 7.8–8.2 ppm), while the trityl group shows singlet peaks for its aromatic protons (δ 6.9–7.3 ppm) .
  • HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient to assess purity (>95% for research-grade material).
  • Elemental Analysis : Validate C, H, N, and F content against theoretical values (e.g., F% ≈ 25.7% based on molecular formula).

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep under inert gas (argon) at –20°C to prevent hydrolysis of the trityl or amide groups .
  • Solubility : Soluble in DMSO, DMF, and dichloromethane (>10 mg/mL); poorly soluble in water or ethanol. Pre-dissolve in DMSO for biological assays .

Q. What safety precautions are necessary when working with this compound?

  • Hazard Data : Potential irritant (skin/eyes). Use PPE (gloves, goggles) and work in a fume hood.
  • Waste Disposal : Neutralize with dilute NaOH before disposal due to fluorinated byproducts .

Advanced Questions

Q. How can researchers optimize low-yield synthesis routes (e.g., 16% yield in ) for scalability?

  • Reaction Optimization :
    • Screen coupling reagents (e.g., HATU vs. DCC) to improve efficiency.
    • Increase equivalents of 3,5-bis(trifluoromethyl)benzylamine to drive the reaction.
  • Catalysis : Test Pd-catalyzed amidation or microwave-assisted synthesis to reduce reaction time.
  • Purification : Replace column chromatography with recrystallization (e.g., using DCM/hexane) for large-scale batches .

Q. What strategies are recommended for resolving contradictions in NMR or mass spectrometry data?

  • Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., de-tritylated derivatives).
  • Deuterated Solvent Effects : Compare NMR spectra in DMSO-d6 vs. CDCl3 to distinguish solvent-shifted peaks.
  • Cross-Validation : Compare with computational predictions (DFT for 1H^1H chemical shifts) .

Q. How can biological activity assays (e.g., CCR2 antagonism) be designed to evaluate this compound?

  • Binding Assays : Use CHO cells expressing human CCR2b (IC50 determination via competitive binding with 125I^{125}I-MCP-1) .
  • Functional Assays : Measure inhibition of monocyte chemotaxis in vitro (e.g., transwell migration assay).
  • SAR Studies : Synthesize analogs with modified trifluoromethyl or trityl groups to map pharmacophore requirements (see for related acrylamide derivatives) .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Plasma Stability : Incubate with human plasma (37°C, 24h) and quantify intact compound via LC-MS.
  • pH-Dependent Degradation : Test solubility and degradation in buffers (pH 2–9) to simulate gastrointestinal or lysosomal environments .

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